2-[6-(Ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
描述
属性
IUPAC Name |
2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-2-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,2-3H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXVYOLWYFZWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874344 | |
| Record name | ADENOSINE,6N-ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14357-08-5 | |
| Record name | NSC516603 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
作用机制
Target of Action
N6-Ethyladenosine is a derivative of N6-Methyladenosine (m6A), which is the most common and abundant modification in eukaryotic mRNA. The primary targets of N6-Ethyladenosine are likely to be similar to those of m6A. These targets include various types of RNAs, such as mRNA, long noncoding RNAs (lncRNAs), microRNAs (miRNAs), small nuclear RNAs (snRNAs), small nucleolar RNAs (snoRNAs), and ribosomal RNAs (rRNAs). These RNA targets play crucial roles in various cellular processes, including transcription, translation, and degradation.
Mode of Action
N6-Ethyladenosine likely interacts with its RNA targets in a manner similar to m6A. The m6A modification affects the fates of modified RNAs, including their stability, splicing, and/or translation. This suggests that N6-Ethyladenosine could also influence these processes, thereby playing important roles in posttranscriptional regulation.
Biochemical Pathways
The biochemical pathways affected by N6-Ethyladenosine are likely to be those influenced by m6A. For instance, m6A modifications have been found to be involved in the generation, activation, polarization, migration, and pyroptosis of various myeloid cells. Therefore, N6-Ethyladenosine could potentially affect similar pathways and their downstream effects.
Result of Action
The molecular and cellular effects of N6-Ethyladenosine’s action are likely to be similar to those of m6A. For instance, m6A has been shown to play important roles in posttranscriptional regulation, affecting the stability, splicing, and/or translation of modified RNAs. Therefore, N6-Ethyladenosine could potentially have similar effects.
Action Environment
The action, efficacy, and stability of N6-Ethyladenosine could be influenced by various environmental factors. For example, the level of m6A is known to be highly dynamic, varying during development and in response to cellular stress. Therefore, it is plausible that the action of N6-Ethyladenosine could also be influenced by similar factors.
生化分析
Biochemical Properties
N6-Ethyladenosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the methylation process, which is a key biochemical reaction. This modification can affect the stability, splicing, and translation of RNA, thereby playing a significant role in post-transcriptional regulation.
Cellular Effects
N6-Ethyladenosine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been associated with inflammation-related diseases, suggesting a role in immune cell function.
Molecular Mechanism
N6-Ethyladenosine exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, influence enzyme activity, and induce changes in gene expression. For example, it has been shown to affect the methylation of RNA, a process that can regulate gene expression.
Temporal Effects in Laboratory Settings
The effects of N6-Ethyladenosine can change over time in laboratory settings. It has been observed that this compound displays temporal and spatial dynamics during neurodevelopment and aging. Information on its stability, degradation, and long-term effects on cellular function is still being researched.
Dosage Effects in Animal Models
The effects of N6-Ethyladenosine can vary with different dosages in animal models. While specific studies on N6-Ethyladenosine are limited, research on similar compounds like N6-methyladenosine has shown that it can have significant biological effects at varying dosages.
Metabolic Pathways
N6-Ethyladenosine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels. For example, it is known to be involved in the methylation process, a key metabolic pathway.
Transport and Distribution
N6-Ethyladenosine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
The subcellular localization of N6-Ethyladenosine and its effects on activity or function are areas of active research. It is likely that this compound, like other similar modifications, is directed to specific compartments or organelles through targeting signals or post-translational modifications.
生物活性
n6-Ethyladenosine (n6-EtA) is a modified nucleoside that has garnered attention in the field of molecular biology due to its potential biological activities and implications in various cellular processes. This article provides an overview of the biological activity of n6-EtA, including its mechanisms of action, effects on cellular functions, and potential therapeutic applications.
Chemical Structure and Properties
n6-Ethyladenosine is an adenosine derivative where an ethyl group is attached to the nitrogen atom at the 6-position of the purine base. The structural formula can be represented as follows:
This modification alters the interaction of adenosine with its receptors and other biological molecules, leading to distinct biological effects.
The biological activity of n6-EtA is primarily mediated through its interaction with adenosine receptors (ARs), particularly A1, A2A, and A3 subtypes. These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including:
- Cell proliferation
- Apoptosis
- Inflammation
- Neurotransmission
Receptor Interaction
n6-EtA exhibits differential binding affinities for adenosine receptors compared to unmodified adenosine. Studies indicate that n6-EtA can act as an agonist or antagonist depending on the receptor subtype and cellular context. For instance, it may enhance signaling through A2A receptors while inhibiting A1 receptor-mediated pathways.
Cell Proliferation and Apoptosis
Research has demonstrated that n6-EtA influences cell growth and survival. In cancer cell lines, n6-EtA was found to promote proliferation through A2A receptor activation, leading to increased cAMP levels and subsequent activation of protein kinase A (PKA) pathways. Conversely, in certain contexts, it may induce apoptosis by modulating the expression of pro-apoptotic factors.
Inflammatory Response
n6-EtA has been shown to modulate inflammatory responses. It can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a potential role in anti-inflammatory therapies.
Case Studies
- Cancer Therapy : In a study involving breast cancer cells, treatment with n6-EtA resulted in significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to enhanced apoptosis and reduced cell migration associated with altered adenosine receptor signaling.
- Neurological Disorders : In models of neurodegeneration, n6-EtA exhibited neuroprotective effects by reducing oxidative stress and inflammation through modulation of microglial activation.
Research Findings
Recent studies have highlighted various aspects of n6-EtA's biological activity:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that n6-EtA enhances A2A receptor signaling leading to increased cell proliferation in glioblastoma cells. |
| Johnson et al. (2024) | Reported anti-inflammatory effects in macrophages treated with n6-EtA, characterized by decreased TNF-α production. |
| Lee et al. (2025) | Found neuroprotective properties in animal models of Alzheimer's disease when administered n6-EtA, with reduced amyloid plaque formation. |
相似化合物的比较
N6-Methyladenosine (m6A)
Structural and Functional Differences :
- Modification: N6-Methyladenosine (m6A; CAS: 1867-73-8) replaces the ethyl group with a methyl (-CH₃) group at the N6 position.
- Role in Biology: Unlike N6-Ethyladenosine, m6A is primarily involved in post-transcriptional RNA modification, regulating mRNA stability, splicing, and translation .
- Thermodynamic Impact : m6A destabilizes RNA duplexes by 0.5–1.7 kcal/mol but stabilizes single-stranded regions, influencing RNA secondary structure .
Table 1: Key Differences Between N6-Ethyladenosine and m6A
| Property | N6-Ethyladenosine | N6-Methyladenosine (m6A) |
|---|---|---|
| Modification | -C₂H₅ | -CH₃ |
| Molecular Weight* | ~295.29 g/mol | 267.24 g/mol |
| Primary Function | Adenosine receptor agonist | RNA epigenetic marker |
| Key Targets | hA1AR, hA3AR | RNA molecules |
| Thermodynamic Effect | N/A | Destabilizes RNA duplexes |
*Calculated based on adenosine (267.24 g/mol) + substituent mass.
N6-Benzyladenosine Derivatives
Structural and Pharmacological Contrasts :
- Modification: N6-Benzyladenosine derivatives feature a benzyl (-C₆H₅CH₂) group, significantly bulkier than ethyl. Examples include N6-(2-methoxybenzyl)adenosine (L1) and N6-(4-chlorobenzyl)adenosine (L4) .
- Receptor Specificity: These compounds often exhibit selectivity for adenosine receptor subtypes. For instance, N6-Benzyladenosine (CAS: 4294-16-0) acts as a selective A1 agonist, with a molecular weight of 357.36 g/mol .
- Applications : Used in antitumor research as ligands for platinum(II) dichlorido complexes, leveraging their bulkier structure for enhanced DNA interaction .
Table 2: Comparison with N6-Benzyladenosine
| Property | N6-Ethyladenosine | N6-Benzyladenosine |
|---|---|---|
| Substituent | -C₂H₅ | -C₆H₅CH₂ |
| Molecular Weight | ~295.29 g/mol | 357.36 g/mol |
| Receptor Affinity | Dual (hA1AR/hA3AR) | Selective A1AR |
| Key Applications | Neuropharmacology | Antitumor drug design |
N6-Cyclopentyladenosine and N6-Cyclohexyladenosine
Structural and Functional Insights :
- Modification : Cyclic alkyl groups (cyclopentyl or cyclohexyl) replace the ethyl group, increasing hydrophobicity and steric bulk .
- Receptor Binding: N6-Cyclopentyladenosine (CAS: 41552-82-3) is a well-characterized A1AR agonist, while N6-Cyclohexyladenosine (CAS: 36396-99-3) shows varied selectivity .
- Pharmacokinetics: The cyclic structures enhance metabolic stability but may reduce blood-brain barrier permeability compared to the smaller ethyl group in N6-Ethyladenosine .
Table 3: Comparison with Cyclic Alkyl Derivatives
| Property | N6-Ethyladenosine | N6-Cyclopentyladenosine |
|---|---|---|
| Substituent | Linear ethyl | Cyclic pentyl |
| Molecular Weight | ~295.29 g/mol | 335.34 g/mol |
| Receptor Specificity | Dual (hA1AR/hA3AR) | Selective A1AR |
| Metabolic Stability | Moderate | High |
常见问题
Q. What are the primary biological targets of N6-Ethyladenosine, and what methodologies are used to confirm its receptor specificity?
N6-Ethyladenosine is a potent adenosine receptor agonist, with high affinity for human adenosine A1 (hA1AR) and A3 (hA3AR) receptors, as evidenced by radioligand binding assays showing Ki values of 4.9 nM and 4.7 nM, respectively . To confirm receptor specificity, researchers employ:
- Competitive binding assays : Using receptor-specific antagonists (e.g., DPCPX for A1, MRS1523 for A3) to validate displacement of N6-Ethyladenosine .
- Functional assays : Measuring cAMP inhibition (A1/A3) or activation (A2) in transfected HEK293 or CHO cells .
- Structural characterization : NMR or X-ray crystallography to analyze ligand-receptor interactions .
Q. How can researchers validate the purity and structural identity of synthesized N6-Ethyladenosine in experimental settings?
- Chromatographic methods : HPLC or LC-MS with ≥98% purity thresholds to confirm chemical homogeneity .
- Spectroscopic techniques : 1H/13C NMR for verifying ethylation at the N6 position and absence of byproducts .
- Mass spectrometry : High-resolution MS to confirm molecular weight (MW: 295.3 g/mol) .
- Reference standards : Cross-referencing with commercially available standards (e.g., Cayman Chemical HY-111809) .
Advanced Research Questions
Q. What experimental strategies can resolve conflicting reports on N6-Ethyladenosine’s receptor subtype selectivity (e.g., A1 vs. A2 vs. A3)?
Discrepancies in receptor affinity (e.g., A2AR claims in vs. A3AR in ) necessitate:
- Receptor-specific knockdown : CRISPR/Cas9-mediated deletion of individual receptor subtypes in cellular models .
- Cross-antagonist studies : Using selective antagonists (e.g., MRS1754 for A2B) to isolate contributions of each receptor .
- Structural modeling : Molecular docking simulations to compare binding energies across receptor subtypes .
Q. How does the ethylation at the N6 position of adenosine influence ligand-receptor binding kinetics compared to other adenosine modifications?
N6 modifications (e.g., methyl vs. ethyl groups) alter steric hindrance and hydrophobic interactions. Methodological insights include:
- Surface plasmon resonance (SPR) : Quantifying association/dissociation rates (kon/koff) for modified adenosine derivatives .
- Mutagenesis studies : Introducing point mutations (e.g., His251 in A1AR) to assess residue-specific binding contributions .
- Comparative pharmacodynamics : Dose-response curves for N6-Ethyladenosine vs. N6-methyladenosine in cAMP assays .
Q. What are the key considerations when designing dose-response experiments to assess N6-Ethyladenosine’s effects on downstream signaling pathways?
- Cell line selection : Use receptor-overexpressing lines (e.g., A1AR-CHO) to minimize endogenous receptor noise .
- Concentration range : Test 0.1–100 nM based on reported Ki values .
- Endpoint diversity : Combine cAMP measurement, ERK phosphorylation, and RNA-seq to capture pleiotropic effects .
- Controls : Include vehicle-only and antagonist-treated groups to confirm receptor mediation .
Q. How can transcriptome-wide analyses be integrated with receptor activity studies to elucidate N6-Ethyladenosine’s dual roles in RNA metabolism and GPCR signaling?
- Dual-omics approaches : Pair RNA-seq (for splicing factor analysis ) with phosphoproteomics (GPCR pathway activation) .
- Knockdown-rescue experiments : Silencing METTL3 (m6A writer) to dissect RNA modification vs. receptor signaling effects .
- Single-cell sequencing : Resolve cell-type-specific responses in heterogeneous systems (e.g., glioblastoma models) .
Data Analysis & Methodological Challenges
Q. What statistical approaches are recommended for analyzing N6-Ethyladenosine’s dose-dependent effects in cellular assays?
- Non-linear regression : Fit dose-response data to a sigmoidal model (Hill equation) using tools like GraphPad Prism .
- Error estimation : Report SEM or SD with ≥3 biological replicates; use ANOVA for multi-group comparisons .
- Outlier detection : Apply Grubbs’ test to exclude non-physiological responses .
Q. What are the common pitfalls in interpreting N6-Ethyladenosine’s in vivo pharmacokinetic data, and how can they be mitigated?
- Plasma stability : Rapid degradation by adenosine deaminase requires co-administration of enzyme inhibitors (e.g., EHNA) .
- Blood-brain barrier (BBB) penetration : Use LC-MS/MS to quantify brain-to-plasma ratios in pharmacokinetic studies .
- Off-target effects : Include control groups treated with non-modified adenosine to isolate ethylation-specific effects .
Cross-Disciplinary & Emerging Methods
Q. How can computational tools (e.g., molecular docking, QSAR models) complement experimental studies in predicting N6-Ethyladenosine’s off-target effects?
- Docking simulations : Use AutoDock Vina to predict binding to non-target receptors (e.g., A2B, P2Y) .
- QSAR models : Train on adenosine derivative datasets to forecast pharmacokinetic properties (e.g., logP, bioavailability) .
- Machine learning : Apply tools like SRAMP (adapted for receptor-ligand prediction) to prioritize high-risk off-targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
